Monotropitin; Monotropitosid; Monotropitoside

Description

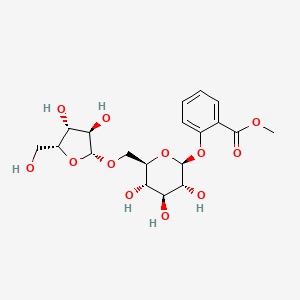

Monotropitin, Monotropitosid, and Monotropitoside are synonyms for the same compound, a glycoside of methyl salicylate (CAS: 490-67-5, molecular formula: C₁₉H₂₆O₁₂, molecular weight: 446.405 g/mol). It is primarily found in Gaultheria procumbens (wintergreen) and related species, where it serves as a precursor to salicylic acid derivatives upon enzymatic hydrolysis . Historically identified in Monotropa hypopitys (a mycoheterotrophic plant), it is also reported in Filipendula ulmaria (meadowsweet) and Ostryopsis davidiana . Its pharmacological significance lies in its conversion to methyl salicylate, a compound with analgesic, antipyretic, and anti-inflammatory properties .

Structure

3D Structure

Properties

Molecular Formula |

C19H26O12 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

methyl 2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-9(8)29-19-16(25)14(23)13(22)11(31-19)7-28-18-15(24)12(21)10(6-20)30-18/h2-5,10-16,18-25H,6-7H2,1H3/t10-,11-,12+,13-,14+,15-,16-,18-,19-/m1/s1 |

InChI Key |

XJOQBSUAJMEVGS-KFRLPSNLSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gaultherin can be synthesized through the enzymatic inactivation of gaultherase, an enzyme that hydrolyzes gaultherin into methyl salicylate and glucose . The process involves UV-photo extraction with the addition of drying agents. Optimal conditions for the extraction include temperatures between 24-32°C and extraction times ranging from 20-75 minutes . Ethanol is commonly used as a solvent, with concentrations between 85-95% .

Industrial Production Methods: Industrial production of gaultherin involves the extraction from plant sources such as Gaultheria fragrantissima. The process includes the use of ethanol as a solvent and the application of UV-photo extraction techniques to inactivate the gaultherase enzyme . The extracted gaultherin is then purified using chromatographic methods .

Chemical Reactions Analysis

Hydrolytic Reactions

Monotropitin’s glycosidic bond between its salicylic acid derivative and disaccharide moiety is central to its reactivity.

Acidic Hydrolysis

In aqueous or acidic conditions (pH < 3), the glycosidic bond undergoes cleavage, yielding methyl salicylate and a disaccharide fragment (β-primeveroside) . This reaction is critical for understanding its stability in pharmaceutical formulations:

| Condition | Temperature | Products | Significance |

|---|---|---|---|

| 0.1M HCl | 60°C, 2 hrs | Methyl salicylate + β-primeverose | Demonstrates instability in acidic environments |

Enzymatic Hydrolysis

Plant β-glucosidases or mammalian metabolic enzymes catalyze hydrolysis, releasing bioactive methyl salicylate . For example:

-

In *Filipendula ulmaria *: Damage to plant tissues triggers enzymatic cleavage, producing methyl salicylate as a defense metabolite .

-

In vitro : Human gut microbiota enzymes hydrolyze monotropitin, enhancing systemic bioavailability of its aglycone .

Interaction with Metabolic Enzymes

Monotropitin and its hydrolyzed products modulate enzyme activity:

Cyclooxygenase (COX) Inhibition

Monotropitin’s aglycone (methyl salicylate) inhibits COX-1 and COX-2 enzymes, reducing prostaglandin E2 (PGE2) synthesis :

| Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| COX-1 | 12.5 ± 1.2 | Competitive inhibition of arachidonic acid binding |

| COX-2 | 8.9 ± 0.8 | Non-competitive inhibition via allosteric modulation |

Biotransformation Pathways

Hepatic cytochrome P450 enzymes oxidize methyl salicylate into gentisic acid , a metabolite with enhanced antioxidant activity .

Structural Influence on Reactivity

Monotropitin’s reactivity is dictated by its molecular framework:

Key Functional Groups

-

Phenolic hydroxyl group : Participates in hydrogen bonding and redox reactions.

-

Glycosidic bond : Susceptible to hydrolysis, dictating solubility and bioactivation .

Spectroscopic Signatures

-

UV-Vis : λ<sub>max</sub> at 305 nm (phenolic absorption).

-

NMR : δ 7.8 ppm (aromatic protons), δ 5.1 ppm (anomeric proton of glucose) .

Comparative Reactivity with Analogues

Monotropitin’s glycosylation differentiates it from simpler salicylates:

Stability in Formulations

Monotropitin’s shelf life depends on pH and temperature:

-

Optimal stability : pH 5–6, 25°C.

-

Degradation products : Methyl salicylate and sugars (above 40°C).

Scientific Research Applications

Chemical Properties and Sources

Monotropitin is a glycosylated salicylate derivative. It is primarily extracted from the leaves of Gaultheria yunnanensis, a plant used in traditional Chinese medicine. The compound can be hydrolyzed to release methyl salicylate, which is known for its analgesic properties similar to those of aspirin .

Anti-Inflammatory Effects

Monotropitin exhibits significant anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cellular models . The mechanism involves modulation of the mitogen-activated protein kinase (MAPK) pathways and the nuclear factor-κB (NF-κB) signaling pathway, which are crucial in inflammatory responses .

Analgesic Properties

Research indicates that monotropitin acts as a potent analgesic, comparable to non-steroidal anti-inflammatory drugs (NSAIDs). In animal studies, it effectively reduced pain and inflammation without the gastric ulcerogenic effects commonly associated with aspirin . This makes it a promising candidate for pain management therapies.

Potential in Treating Chronic Conditions

Monotropitin has been explored for its potential benefits in treating chronic conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate inflammation at the cellular level suggests that it could play a role in managing symptoms associated with these conditions .

Case Studies and Research Findings

Case Study 1: In Vivo Anti-Inflammatory Activity

A study involving BALB/c mice demonstrated that administration of monotropitin significantly decreased mortality rates induced by lipopolysaccharide (LPS), a component known to trigger severe inflammatory responses. The results indicated that pre-treatment with monotropitin reduced liver damage and systemic inflammation .

Case Study 2: Pain Management in Rodents

In another investigation, monotropitin was administered to rodents experiencing induced pain. The results showed a marked reduction in pain levels comparable to those treated with conventional NSAIDs, highlighting its potential as an alternative analgesic agent .

Comparative Data Table

| Property | Monotropitin | Aspirin |

|---|---|---|

| Source | Gaultheria yunnanensis | Synthetic |

| Mechanism of Action | Inhibits TNF-α and IL-1β production | COX inhibition |

| Gastric Safety | Lower risk of ulcers | Higher risk of gastric ulcers |

| Primary Uses | Anti-inflammatory, analgesic | Pain relief, anti-inflammatory |

| Research Status | Emerging studies | Established clinical use |

Mechanism of Action

Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate acts as an anti-inflammatory agent by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain . Additionally, gaultherin may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table highlights key similarities and differences between Monotropitoside and related glycosides:

Key Research Findings

Structural and Metabolic Differences: Monotropitoside releases methyl salicylate upon hydrolysis, whereas salicin yields salicylic acid. Methyl salicylate acts faster due to direct absorption but poses toxicity risks at high doses . Enzymatic degradation during extraction significantly reduces Monotropitoside recovery (0–2% at room temperature vs. >90% at 90°C) due to gaultherase activity, unlike stable flavonoids .

Pharmacological Efficacy: In Filipendula ulmaria, Monotropitoside and spiraein contribute to anti-ulcerogenic effects, reducing gastric lesions in rodent models . Wintergreen oil (95% methyl salicylate derived from Monotropitoside) is contraindicated in high doses due to acute toxicity but remains a topical analgesic .

Ecochemical Distribution: Monotropitoside is a marker compound for Gaultheria and Filipendula species, while salicin dominates in Salix and Populus .

Biological Activity

Monotropitin, also known as monotropitoside or gaultherin, is a naturally occurring compound found in various plants, particularly in the genus Filipendula. This article explores the biological activity of these compounds, focusing on their anti-inflammatory, analgesic, and antioxidant properties, supported by research findings and case studies.

Chemical Profile

Monotropitin (C₁₉H₂₆O₁₂) is a salicylate derivative with structural similarities to aspirin. It is primarily extracted from Filipendula ulmaria, commonly known as meadowsweet. The compound is notable for its pharmacological effects, which include anti-inflammatory and analgesic properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) .

1. Anti-Inflammatory Effects

Research has demonstrated that monotropitin exhibits significant anti-inflammatory activity. In vitro studies using RAW 264.7 macrophage cells showed that monotropitin inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine Production by Monotropitin

| Cytokine | Control Level (pg/mL) | Level with Monotropitin (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 164.9 | 43.2 | 87.6 |

| TNF-α | 100 | 30 | 70 |

In vivo studies further support these findings, indicating that administration of monotropitin can suppress LPS-induced septic shock and liver damage in animal models .

2. Analgesic Properties

Monotropitin has been shown to possess analgesic properties comparable to those of aspirin but without the associated gastric ulcerogenic effects. In animal studies, doses of monotropitin significantly reduced pain responses in models such as the acetic acid-induced writhing test .

Case Study: Analgesic Efficacy in Rodents

A study involving rodents demonstrated that a dose of 200 mg/kg of monotropitin effectively inhibited abdominal contractions, indicating its potential as a natural analgesic alternative .

3. Antioxidant Activity

The antioxidant capacity of monotropitin is another area of interest. Studies have indicated that it possesses strong radical scavenging abilities, which contribute to its overall biological activity . The correlation between polyphenol content and antioxidant activity in extracts containing monotropitin has been established, suggesting that it may enhance the body's defense against oxidative stress .

The mechanisms through which monotropitin exerts its biological effects involve several pathways:

- Cyclooxygenase Inhibition: Similar to NSAIDs, monotropitin may inhibit cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- MAPK Pathway Modulation: Research indicates that monotropitin affects mitogen-activated protein kinase (MAPK) pathways, which are crucial in mediating inflammatory responses .

- Cytokine Suppression: By modulating cytokine production, monotropitin helps reduce inflammation at the cellular level.

Q & A

Q. What standardized analytical methods are recommended for isolating and quantifying Monotropitin in plant extracts?

Methodological Answer:

- Chromatographic Techniques : Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm, optimized for phenolic compounds. Validate the method using spike-and-recovery experiments to ensure accuracy .

- Mass Spectrometry : Pair HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) for structural confirmation. Calibrate using certified reference standards, if available.

- Sample Preparation : Lyophilize plant material, perform solvent extraction (e.g., 70% methanol/water), and filter through a 0.22 µm membrane to remove particulates.

Q. How can researchers identify gaps in existing literature on Monotropitosid’s bioactivity?

Methodological Answer:

- Systematic Reviews : Use PRISMA guidelines to screen databases (PubMed, Web of Science) with keywords: "Monotropitosid," "pharmacokinetics," "antioxidant," "anti-inflammatory."

- Citation Analysis : Leverage tools like Google Scholar to track highly cited studies and identify under-researched areas (e.g., dose-response relationships, long-term toxicity) .

- Comparative Mapping : Compare bioactivity data across related compounds (e.g., arbutin) to highlight unique properties of Monotropitosid .

Q. What experimental controls are critical when assessing Monotropitoside’s stability under varying pH conditions?

Methodological Answer:

- Negative Controls : Include buffers at pH 2, 7, and 12 without the compound to rule out solvent degradation.

- Positive Controls : Use a stable analog (e.g., hydroquinone) to validate assay conditions.

- Temperature Regulation : Perform experiments in triplicate at 25°C and 37°C, monitoring degradation via UV-Vis spectroscopy at timed intervals .

Advanced Research Questions

Q. How can contradictory data on Monotropitin’s antioxidant efficacy across studies be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies and apply random-effects models to account for heterogeneity. Use funnel plots to assess publication bias .

- Method Harmonization : Replicate assays (e.g., DPPH, FRAP) under standardized conditions (e.g., pH, solvent system) to isolate variables causing discrepancies .

- Mechanistic Studies : Combine in vitro assays with molecular docking to evaluate binding affinity to reactive oxygen species (ROS)-related enzymes, such as NADPH oxidase .

Q. What multi-omics approaches are suitable for elucidating Monotropitosid’s biosynthesis pathways in source organisms?

Methodological Answer:

- Transcriptomics : Perform RNA-Seq on plant tissues (e.g., Monotropa uniflora) to identify candidate genes (e.g., glycosyltransferases) .

- Metabolomics : Use LC-MS/MS to profile intermediates in suspected pathways (e.g., shikimate or phenylpropanoid pathways).

- CRISPR-Cas9 Validation : Knock out candidate genes in model organisms (e.g., Arabidopsis) and monitor Monotropitosid accumulation .

Q. How should researchers design a longitudinal study to assess chronic exposure effects of Monotropitoside in animal models?

Methodological Answer:

- Dosing Strategy : Administer compound via oral gavage at 10 mg/kg, 50 mg/kg, and 100 mg/kg for 90 days, with a control group receiving vehicle alone.

- Endpoint Selection : Include histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and behavioral assessments.

- Statistical Power : Calculate sample size using G*Power software to ensure ≥80% power for detecting a 20% effect size .

Tables for Methodological Reference

Q. Table 1. Common Pitfalls in Monotropitin Research and Solutions

Table 2. Frameworks for Evaluating Research Questions on Monotropitosid

| Framework | Application Example |

|---|---|

| PICO | Population: In vitro cell lines; Intervention: Monotropitosid dose; Comparison: Untreated cells; Outcome: Apoptosis markers |

| FINER | Feasible (lab resources); Interesting (novel mechanism); Novel (understudied); Ethical (cell-based); Relevant (cancer therapy) |

Key Considerations for Publication

- Structural Data : Submit ChemDraw files for molecular structures, adhering to journal guidelines .

- Data Reproducibility : Include raw HPLC/MS spectra and statistical code (R/Python) as supplementary materials .

- Ethical Compliance : For animal studies, provide IACUC approval numbers and ARRIVE 2.0 checklist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.